Drofenine hydrochloride belongs to the class of compounds known as antispasmodics. These agents are designed to alleviate spasms in smooth muscles, making them useful in various medical conditions related to muscle contractions.
The synthesis of drofenine hydrochloride typically involves several chemical reactions that transform precursor materials into the final product. While specific methodologies for drofenine synthesis are not extensively documented, general synthetic strategies for similar compounds indicate a multi-step approach involving:
For example, a related synthesis process might involve reacting 3,4-dimethoxyphenethylamine with various acids to form salts, followed by recrystallization for purification .
Drofenine hydrochloride has a molecular formula of and a molecular weight of approximately 353.93 g/mol. The structure features:
The structural representation can be described using SMILES notation: Cl.CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2
, which illustrates its complex arrangement of carbon rings and functional groups .
Drofenine hydrochloride participates in various chemical reactions typical for antispasmodic agents:
Drofenine exerts its pharmacological effects primarily through the activation of transient receptor potential vanilloid-3 channels. This mechanism involves:
This action helps alleviate muscle spasms and reduce pain associated with various conditions.
The physical and chemical properties of drofenine hydrochloride include:
These properties are essential for determining formulation methods in pharmaceutical applications.
Drofenine hydrochloride finds applications in several medical contexts:
Diabetic Peripheral Neuropathy (DPN) is a debilitating complication affecting over two-thirds of diabetic patients, characterized by pain, sensory loss, and significant deterioration in quality of life. Current treatments remain largely symptomatic, creating an urgent need for mechanistically targeted therapies. Emerging research identifies Drofenine hydrochloride (Hexahydroadiphenine hydrochloride), a known competitive cholinesterase inhibitor with a Ki value of 3 μM [2], as a promising candidate for DPN management through novel molecular pathways centered on Kv2.1 potassium channel modulation.
Drofenine exerts its primary neuroprotective effect through potent and selective inhibition of the voltage-gated potassium channel Kv2.1. Whole-cell patch-clamp electrophysiology demonstrates that Drofenine blocks Kv2.1 currents in CHO-Kv2.1 cells with an IC50 of 9.53 μM, significantly higher than its minimal inhibition of the closely related Kv2.2 isoform [1]. This inhibition translates to critical functional benefits in DPN pathology. Streptozotocin (STZ)-induced type 1 and db/db type 2 diabetic mice exhibit elevated Kv2.1 protein levels in dorsal root ganglion (DRG) tissues alongside suppressed neurite outgrowth—a hallmark of DPN-associated demyelination. Drofenine treatment effectively reverses neurite outgrowth suppression by inhibiting both Kv2.1 channel activity and Kv2.1 mRNA/protein expression [1]. Mechanistically, normalizing Kv2.1 hyperactivity restores neuronal excitability and facilitates axonal regeneration, directly countering sensory neuron dysfunction in DPN.
Table 1: Kv2.1 Inhibition Profile of Drofenine Hydrochloride
Parameter | Value | Experimental Model | Functional Outcome |
---|---|---|---|
IC50 (Kv2.1) | 9.53 μM | CHO-Kv2.1 cells (patch-clamp) | Blockade of delayed rectifier K⁺ currents |
Kv2.1 Selectivity | >10-fold vs. Kv2.2 | CHO-Kv2.2 cells | Minimal off-target inhibition |
Kv2.1 Downregulation | Significant reduction | DRG of STZ/db/db mice | Promotion of neurite outgrowth |
Mitochondrial dysfunction in sensory neurons is a key contributor to DPN progression, leading to energy deficits and axonal degeneration. Drofenine addresses this through a multi-targeted signaling pathway initiated by Kv2.1 inhibition. By blocking aberrant Kv2.1 activity, Drofenine reduces potassium efflux, thereby modulating calcium influx dynamics. This activates calcium/calmodulin-dependent kinase kinase β (CaMKKβ), which subsequently phosphorylates and activates AMP-activated protein kinase (AMPK). Activated AMPK stimulates the peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α)—a master regulator of mitochondrial biogenesis and function [1]. In diabetic DPN models, Drofenine treatment restores mitochondrial membrane potential, enhances oxidative phosphorylation, and increases ATP production via this pathway. Consequently, it ameliorates distal axonopathy by improving energy metabolism and reducing reactive oxygen species (ROS) accumulation in peripheral nerves [1].
Table 2: Drofenine’s Impact on Mitochondrial Pathways in DPN Models
Pathway Component | Effect of Drofenine | Downstream Outcome |
---|---|---|
Kv2.1 Channel | Inhibition ↓ | Reduced K⁺ efflux, modulated Ca²⁺ flux |
CaMKKβ | Activation ↑ | Phosphorylation of AMPK |
AMPK | Phosphorylation ↑ | Enhanced PGC1α activity |
PGC1α | Transcriptional activity ↑ | Mitochondrial biogenesis & respiration |
Functional Outcome | ATP production ↑, ROS ↓ | Improved axonal integrity |
Neuronal apoptosis is a critical pathological feature of DPN, driven in part by Kv2.1-mediated pro-apoptotic signaling. Elevated Kv2.1 expression in diabetic DRG neurons potentiates potassium efflux, leading to intracellular potassium depletion. This triggers apoptotic cascade activation, including cytochrome c release and caspase activation. Drofenine disrupts this cascade by dual modulation of Bcl-2 family proteins: it upregulates the anti-apoptotic protein Bcl-2 while suppressing the pro-apoptotic factor Bax. Western blot analyses of DRG tissues from DPN mice confirm that Drofenine significantly reduces cleaved Caspase-3 levels—a key executioner protease in apoptosis [1]. This regulation occurs downstream of Kv2.1 inhibition, as in vivo Kv2.1 knockdown using AAV9-Kv2.1-RNAi mimics Drofenine’s anti-apoptotic effects. Thus, Drofenine preserves sensory neuron viability by blocking Kv2.1-initiated apoptotic signaling.
Chronic inflammation exacerbates DPN, with elevated pro-inflammatory cytokines like TNF-α and IL-6 observed in sciatic nerves of diabetic models. Drofenine exerts significant anti-inflammatory activity by repressing the IκBα/NF-κB pathway. In DRG tissues of STZ-induced diabetic mice, Drofenine inhibits the phosphorylation and degradation of IκBα (an endogenous inhibitor of NF-κB), thereby preventing nuclear translocation of the transcription factor NF-κB [1]. Consequently, Drofenine suppresses transcription of TNF-α, IL-6, and other NF-κB-dependent inflammatory mediators. This effect is Kv2.1-dependent, as Kv2.1 knockdown abolishes NF-κB activation in DPN mice. By dampening neuroinflammation, Drofenine reduces immune-mediated nerve damage and complements its neuroprotective and pro-regenerative actions [1].
Table 3: Chemical Profile of Drofenine Hydrochloride
Property | Value |
---|---|
IUPAC Name | Ethyl 2-(diethylamino)ethyl 2-cyclohexyl-2-phenylacetate hydrochloride |
Synonyms | Hexahydroadiphenine hydrochloride |
Molecular Formula | C₂₀H₃₂ClNO₂ |
CAS Number | 548-66-3 |
Molecular Weight | 353.93 g/mol |
Solubility | ≥33.3 mg/mL in H₂O; ≥75 mg/mL in DMSO |
Primary Targets | Kv2.1 channel, Butyrylcholinesterase (Ki = 3 μM) |
Mechanism in DPN | Kv2.1 inhibition → Neurite outgrowth ↑, Apoptosis ↓, Inflammation ↓, Mitochondrial function ↑ |
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: